Cas no 1239024-10-2 (Hydroxylamine, O-(4-iodophenyl)-)

Hydroxylamine, O-(4-iodophenyl)- 化学的及び物理的性質
名前と識別子
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- O-(4-iodophenyl)hydroxylamine
- SY282274
- Hydroxylamine, O-(4-iodophenyl)-
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- MDL: MFCD30337885
- インチ: 1S/C6H6INO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2
- InChIKey: GHXVAMZBBZEVKO-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=CC=1)ON
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 81.1
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 35.2
Hydroxylamine, O-(4-iodophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1196477-1g |
O-(4-Iodophenyl)hydroxylamine |
1239024-10-2 | 95% | 1g |
$1375 | 2025-02-21 | |
eNovation Chemicals LLC | Y1196477-1g |
O-(4-Iodophenyl)hydroxylamine |
1239024-10-2 | 95% | 1g |
$1375 | 2024-07-19 | |
eNovation Chemicals LLC | Y1196477-1g |
O-(4-Iodophenyl)hydroxylamine |
1239024-10-2 | 95% | 1g |
$1375 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1944772-1g |
o-(4-Iodophenyl)hydroxylamine |
1239024-10-2 | 98% | 1g |
¥22093.00 | 2024-08-09 |
Hydroxylamine, O-(4-iodophenyl)- 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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5. Back matter
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Hydroxylamine, O-(4-iodophenyl)-に関する追加情報
Hydroxylamine, O-(4-iodophenyl)-: A Comprehensive Overview
Hydroxylamine, O-(4-iodophenyl)- (CAS No. 1239024-10-2) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as O-(4-iodophenyl)hydroxylamine, is a derivative of hydroxylamine with a 4-iodophenyl group attached to the oxygen atom. The structure of this compound is characterized by a hydroxylamine functional group (-NHOH) and an aromatic ring substituted with an iodine atom at the para position. This unique combination makes it a valuable tool in various chemical and biological applications.
The synthesis of O-(4-iodophenyl)hydroxylamine typically involves the reaction of 4-iodoaniline with a suitable oxidizing agent or through the hydrolysis of specific imines. Recent studies have highlighted innovative methods for synthesizing this compound, including the use of microwave-assisted synthesis and catalytic systems that enhance reaction efficiency. These advancements have not only improved the yield but also reduced the environmental footprint of the synthesis process.
One of the most notable applications of O-(4-iodophenyl)hydroxylamine is in organic synthesis as a versatile building block. Its ability to participate in various nucleophilic and oxidative reactions makes it an invaluable reagent in constructing complex molecular frameworks. For instance, it has been employed in the synthesis of heterocyclic compounds, which are critical components in drug discovery and materials science.
In the realm of pharmacology, O-(4-iodophenyl)hydroxylamine has garnered attention due to its potential as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes involved in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Recent research has demonstrated that this compound exhibits selective inhibitory activity against certain tyrosine kinases, making it a promising candidate for anti-cancer drug development.
Moreover, O-(4-iodophenyl)hydroxylamine has been investigated for its role in bioconjugation chemistry. Its reactivity with aldehydes and ketones allows for the formation of imines, which can be further functionalized to create bioactive molecules. This property has been exploited in the development of targeted drug delivery systems and imaging agents.
The toxicity profile of O-(4-iodophenyl)hydroxylamine has also been a subject of recent studies. Experimental data indicate that while it exhibits moderate cytotoxicity against certain cancer cell lines, its toxicity to normal cells is relatively low. These findings underscore its potential as a selective therapeutic agent with minimal off-target effects.
In conclusion, Hydroxylamine, O-(4-iodophenyl)- (CAS No. 1239024-10-2) is a multifaceted compound with applications spanning organic synthesis, pharmacology, and bioconjugation chemistry. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop novel therapeutic agents and advanced materials. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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